molecular formula C20H23FN4O5 B4151819 [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone

[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B4151819
M. Wt: 418.4 g/mol
InChI Key: FGUSZRJJCKDJQH-UHFFFAOYSA-N
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Description

[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone is a complex organic compound that features a morpholine ring substituted with a fluorinated nitrophenyl group and a furoyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4-chloro-2-fluoro-5-nitroacetophenone, which can be synthesized through acetylation, Friedel-Crafts acylation, hydrolysis, and nitration reactions . The final steps involve the coupling of these intermediates with morpholine and furoyl-piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen gas for reduction and phenoxide for nucleophilic substitution. Reaction conditions typically involve the use of catalysts and controlled temperatures to ensure selectivity and yield.

Major Products

The major products of these reactions include the corresponding amine derivatives and substituted phenyl compounds, which can be further functionalized for various applications.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone is unique due to its combination of a morpholine ring, a fluorinated nitrophenyl group, and a furoyl-piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5/c1-14-13-23(4-5-24(14)20(26)19-3-2-8-30-19)17-12-16(22-6-9-29-10-7-22)15(21)11-18(17)25(27)28/h2-3,8,11-12,14H,4-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUSZRJJCKDJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CO2)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone
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[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(furan-2-yl)methanone

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